Ivabradine oxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1086026-42-7 |
|---|---|
Molecular Formula |
C29H38N2O9 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;oxalic acid |
InChI |
InChI=1S/C27H36N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h12-14,16,21H,6-11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1 |
InChI Key |
BOHZBFAHOBOJOS-ZMBIFBSDSA-N |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Molecular Pharmacology and Electrophysiological Mechanisms of Ivabradine Oxalate
Selective Inhibition of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels
Ivabradine (B130884) oxalate (B1200264) exerts its pharmacological effects primarily through the selective inhibition of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. nih.govaerjournal.comdroracle.ai These channels are the molecular basis of the pacemaker "funny" current (If), which is crucial for initiating the spontaneous diastolic depolarization in the sinoatrial (SA) node and thus for regulating heart rate. wikipedia.orgahajournals.orgnih.gov Ivabradine's action is highly specific to these If channels, distinguishing it from other heart rate-lowering agents like beta-blockers and calcium channel blockers. wikipedia.orgnih.gov This selectivity allows for a reduction in heart rate without significant effects on other cardiovascular parameters. nih.govahajournals.org
The inhibition of HCN channels by ivabradine is use-dependent, meaning its blocking effect is more pronounced at higher heart rates. jacc.orgdovepress.com The drug accesses its binding site from the intracellular side of the channel, requiring the channel to be in an open state to be effective. jacc.orgpnas.orgnih.gov
Characterization of I(f) Current Modulation
Ivabradine modulates the If current by binding to the pore of the HCN channel. nih.gov This binding reduces the inward flow of sodium and potassium ions that constitutes the If current. dovepress.commdpi.com The consequence of this action is a dose-dependent reduction in the magnitude of the If current. wikipedia.org This inhibition specifically targets the conductance of the channel without altering its voltage-dependent activation or reversal potential. archivesofmedicalscience.com The interaction is characterized by a "use-dependent" block, where the degree of inhibition increases with the frequency of channel activation. jacc.orgnih.gov Furthermore, the block is influenced by the direction of ion flow across the channel. nih.gov
Isoform Specificity and Binding Kinetics (HCN1, HCN2, HCN4)
The HCN channel family comprises four isoforms (HCN1, HCN2, HCN3, and HCN4), which are expressed in various tissues. nih.govtandfonline.comgoogle.com In the sinoatrial node, HCN4 is the predominant isoform, with smaller contributions from HCN1 and possibly HCN2. nih.gov Ivabradine does not exhibit marked specificity among the HCN subtypes, blocking HCN1, HCN2, and HCN4 channels with similar potency. pnas.organnualreviews.org However, the mechanism of block can differ between isoforms.
Studies have shown that ivabradine acts as an "open-channel" blocker for hHCN4 channels, meaning it requires the channel to be open to bind. nih.gov This block is enhanced by depolarization and relieved by hyperpolarization. nih.gov In contrast, for mHCN1 channels, ivabradine behaves as a "closed-channel" blocker, interacting with the channel when it is in closed or transitional states. nih.govnih.gov
Recent cryogenic electron microscopy (cryo-EM) structures have provided detailed insights into the binding site. For HCN4, ivabradine binds within the intracellular pore cavity, with key interactions involving residues such as Y507 and I511 on the S6 helix. pnas.orgpnas.org Another residue, F510, located outside the pore, indirectly influences the block by affecting the position of Y507. pnas.orgpnas.org In the case of HCN1, ivabradine is proposed to bind to a pocket formed by the S1, S4, and HCN domains, acting as a wedge to prevent the conformational changes required for channel opening. nih.gov
| HCN Isoform | Blocking Mechanism | Key Interacting Residues | Half-Block Concentration (IC50) |
|---|---|---|---|
| hHCN4 | Open-channel blocker nih.gov | Y507, I511, F510 (indirectly) pnas.orgpnas.org | ~2.0 - 2.1 μmol/L nih.govahajournals.org |
| mHCN1 | Closed-channel blocker nih.govnih.gov | W281 nih.gov | ~0.94 μM nih.gov |
| HCN2 | Blocked with similar potency to HCN1 and HCN4 annualreviews.org | Not fully elucidated | Not specified in provided abstracts |
Impact on Sinoatrial Node Pacemaker Activity
The selective inhibition of the If current by ivabradine directly translates to a modification of the electrical activity of the sinoatrial (SA) node, the heart's natural pacemaker. droracle.aiwikipedia.org This action is the cornerstone of its clinical effect, which is a reduction in heart rate. aerjournal.comnih.gov
Diastolic Depolarization Slope Modification
The primary effect of ivabradine on the SA node action potential is a reduction in the slope of the slow diastolic depolarization (phase 4). ahajournals.orgjacc.orgmdpi.comresearchgate.net This phase is largely governed by the influx of positive ions through HCN channels. ahajournals.org By inhibiting the If current, ivabradine slows the rate at which the membrane potential drifts towards the threshold for firing the next action potential. jacc.orgresearchgate.net This prolongs the duration of the cardiac cycle, resulting in a lower heart rate. jacc.org Importantly, this effect is achieved without altering other parameters of the action potential, such as the maximum diastolic potential, the amplitude, or the duration of the action potential itself. ahajournals.orgresearchgate.net
Chronotropic Specificity and Non-Inotropic Effects
A key feature of ivabradine's action is its high degree of chronotropic specificity, meaning it primarily affects the heart rate. nih.govdroracle.aiwikipedia.orgahajournals.org Unlike many other heart rate-lowering drugs, such as beta-blockers or certain calcium channel blockers, ivabradine does not have significant negative inotropic (affecting the force of contraction) or lusitropic (affecting relaxation) effects. wikipedia.orgnih.govmdpi.comsemanticscholar.org This is because its action is confined to the HCN channels of the SA node, and it does not interfere with the calcium currents or other ionic currents that are critical for myocardial contractility. droracle.ainih.govnih.gov Furthermore, ivabradine does not affect atrioventricular conduction or ventricular repolarization at clinically relevant concentrations. nih.govarchivesofmedicalscience.com This specificity contributes to its favorable profile in certain clinical settings. ahajournals.org
Allosteric Modulation and Conformational Changes Induced by Ivabradine Oxalate
The interaction of ivabradine with HCN channels involves allosteric modulation and induces specific conformational changes in the channel protein. mdpi.com The binding of cyclic adenosine (B11128) monophosphate (cAMP) to the C-terminus of the HCN channel typically shifts its activation to more depolarized voltages, an effect that is part of the physiological regulation of heart rate by the autonomic nervous system. mdpi.comahajournals.org Ivabradine's binding mechanism is distinct but can be influenced by the channel's conformational state.
Recent structural studies have elucidated the conformational changes associated with ivabradine binding. For the HCN4 isoform, ivabradine binds within the open pore, a finding that supports a wealth of functional data describing its use- and state-dependent block. pnas.org The presence of ivabradine in the pore appears to stabilize the open conformation of the channel, even in the absence of hyperpolarization. pnas.orgpnas.org The mechanism of block is thought to involve electrostatic repulsion between the positively charged ivabradine molecule and the permeating cations within the selectivity filter. pnas.orgpnas.orgfebscongress.org
Preclinical Pharmacological Investigations of Ivabradine Oxalate
Cardiovascular System Modulatory Effects Beyond Heart Rate Reduction
Ivabradine (B130884), a selective inhibitor of the I_f_ current in the sinoatrial node, is primarily recognized for its heart rate-lowering effect. nih.govmdpi.com However, preclinical studies in various animal models have revealed that its pharmacological actions extend beyond simple heart rate reduction, encompassing beneficial effects on the structure and function of the myocardium, particularly in the context of heart failure and ischemia. nih.govnih.gov These pleiotropic effects, including anti-remodeling, anti-ischemic, and cardioprotective properties, have been observed to be, in part, independent of its primary chronotropic action. nih.govnih.govoup.com
Preclinical research has consistently demonstrated the suppressive effects of ivabradine on adverse cardiac remodeling in animal models of heart failure and myocardial infarction. nih.govnih.gov These studies indicate that ivabradine can attenuate the pathological alterations in myocardial structure. In animal models of heart failure, ivabradine therapy has been shown to reduce myocardial fibrosis, apoptosis (programmed cell death), inflammation, and oxidative stress. nih.gov
In a rat model of myocardial infarction, ivabradine treatment resulted in a significant reduction of the left ventricular infarction area and a decrease in collagen volume fraction, a marker for fibrosis. archivesofmedicalscience.com Similarly, in a mouse model of reperfused myocardial infarction, ivabradine protected against the remodeling of the left ventricle by lessening the expansion of the infarct zone. science.gov These anti-remodeling properties are attributed to the modulation of several underlying cellular and molecular pathways, including a reduction in the expression of growth factors and matrix metalloproteinases that contribute to fibrosis. nih.gov
Table 1: Effects of Ivabradine on Myocardial Structure and Remodeling in Animal Models
| Animal Model | Key Findings | Reference(s) |
|---|---|---|
| Rats with Chronic Heart Failure | Reduced myocardial fibrosis, apoptosis, inflammation, and oxidative stress. | nih.gov |
| Rats with Myocardial Infarction | Decreased left ventricular infarction area and collagen volume fraction. | archivesofmedicalscience.com |
| Mice with Reperfused Myocardial Infarction | Attenuated infarct expansion and protected against left ventricular remodeling. | science.gov |
| General Heart Failure Models | Reduced expression of growth factors and matrix metalloproteinases involved in fibrosis. | nih.gov |
The influence of ivabradine on ventricular function and hemodynamics has been extensively studied in preclinical environments. A key finding is that while effectively reducing heart rate, ivabradine does not exert negative inotropic (myocardial contractility) or vasoconstrictor effects. archivesofmedicalscience.comportico.org In various animal models, ivabradine has been shown to preserve or even improve ventricular function.
Long-term administration in rats with chronic heart failure led to improved cardiac hemodynamics. nih.gov The reduction in heart rate improves left ventricular (LV) loading, which results in an increased stroke volume and the preservation of cardiac output, both at rest and during exercise. nih.gov In animal models of hypertension-induced cardiac hypertrophy and post-infarction remodeling, ivabradine enhances diastolic function by prolonging the diastolic filling time and decreasing diastolic wall stress. mdpi.com This is further evidenced by reductions in left ventricular end-diastolic pressure (LVEDP) and isovolumetric relaxation time (IVRT). mdpi.com In a canine model, ivabradine did not negatively affect cardiac output or stroke volume during exercise, a notable difference compared to the effects of the beta-blocker propranolol (B1214883). portico.org
Table 2: Preclinical Effects of Ivabradine on Ventricular Function and Hemodynamics
| Parameter | Effect | Animal Model/Setting | Reference(s) |
|---|---|---|---|
| Myocardial Contractility | No negative inotropic effect. | General preclinical models, guinea pig muscle. | archivesofmedicalscience.comfda.govjetir.org |
| Cardiac Output | Preserved at rest and during exercise. | Rats with chronic heart failure, canine models. | nih.govportico.org |
| Stroke Volume | Increased. | Rats with chronic heart failure. | nih.gov |
| Diastolic Function | Improved diastolic filling time; decreased diastolic wall stress. | Animal models of cardiac hypertrophy and remodeling. | mdpi.com |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Reduced. | Animal models of cardiac remodeling. | mdpi.com |
The anti-ischemic efficacy of ivabradine has been established in several animal models that simulate conditions like exercise-induced angina. researchgate.net The primary mechanism involves a reduction in myocardial oxygen demand, which is a direct consequence of lowering the heart rate. mdpi.com This heart rate reduction also prolongs the diastolic period, thereby increasing the time for coronary blood flow and improving oxygen supply to the myocardium. nih.govmdpi.com
In a pig model of exercise-induced myocardial ischemia, ivabradine was shown to reduce the severity of ischemia and the associated regional contractile dysfunction. nih.govresearchgate.net When compared to the beta-blocker propranolol at doses that produced similar heart rate reductions, ivabradine was found to preserve systolic shortening to a significantly greater degree. researchgate.net Furthermore, studies in pigs with coronary artery stenosis demonstrated that ivabradine reduced regional myocardial ischemia during exercise by approximately 80% while preserving left ventricular contractility. researchgate.net Investigations in models of myocardial ischemia/reperfusion have also shown that ivabradine can improve blood flow and function, and importantly, reduce the size of the resulting infarct, with this latter effect being partially independent of heart rate reduction. mdpi.comoup.com
Table 3: Anti-Ischemic Mechanisms of Ivabradine in Animal Models
| Mechanism/Effect | Finding | Animal Model | Reference(s) |
|---|---|---|---|
| Myocardial Oxygen Balance | Reduces oxygen consumption and improves oxygen supply. | General ischemia models. | nih.gov |
| Ischemic Dysfunction | Reduced severity of ischemia and contractile dysfunction. | Pig model of exercise-induced ischemia. | nih.govresearchgate.net |
| Regional Myocardial Ischemia | Reduced by ~80% during exercise. | Pigs with coronary artery stenosis. | researchgate.net |
| Infarct Size | Reduced, an effect partly independent of heart rate. | Pig model of ischemia/reperfusion. | oup.com |
| LV Contractility | Preserved to a greater degree than beta-blockers. | Pig model of stable angina. | researchgate.net |
Experimental models have highlighted the potential of ivabradine to mitigate the cardiotoxic effects of anthracycline chemotherapy agents like doxorubicin. researchgate.netnih.gov The cardioprotective effects in these preclinical settings are attributed to ivabradine's anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.govahajournals.orgmedrxiv.org
In studies on rats with doxorubicin-induced cardiomyopathy, ivabradine demonstrated an anti-remodeling effect, characterized by antifibrotic, anti-inflammatory, and anti-apoptotic actions. nih.gov A study in mice investigated the biochemical impact of ivabradine pre-treatment against doxorubicin-induced cardiotoxicity. researchgate.net The results showed that ivabradine led to a dose-dependent reduction in serum levels of malondialdehyde (MDA), a marker of lipid peroxidation, and cardiac troponin-I (cTn-I), a marker of cardiomyocyte injury. researchgate.net Furthermore, ivabradine treatment lowered the levels of the inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and lactate (B86563) dehydrogenase (LDH), further supporting its role in reducing inflammation and cellular damage. researchgate.net
Table 4: Cardioprotective Effects of Ivabradine in Anthracycline-Induced Cardiotoxicity Models
| Protective Mechanism | Biomarker/Finding | Animal Model | Reference(s) |
|---|---|---|---|
| Antioxidant | Reduced serum Malondialdehyde (MDA) levels. | Mice (Doxorubicin-induced). | researchgate.net |
| Anti-inflammatory | Reduced serum Tumor Necrosis Factor-alpha (TNF-α) levels. | Mice (Doxorubicin-induced). | researchgate.net |
| Anti-apoptotic | Demonstrated anti-apoptotic effects. | Rats (Doxorubicin-induced). | nih.gov |
| Myocardial Injury Reduction | Reduced serum cardiac Troponin-I (cTn-I) and Lactate Dehydrogenase (LDH) levels. | Mice (Doxorubicin-induced). | researchgate.net |
| Anti-remodeling | Exerted antifibrotic effects. | Rats (Doxorubicin-induced). | nih.gov |
Anti-Ischemic and Anti-Anginal Mechanisms in Animal Models
Non-Cardiac Physiological Systems and Ion Channel Interactions
While the primary target of ivabradine is the I_f_ channel in the heart's sinoatrial node, its mechanism of action involves interaction with a structurally similar ion channel located outside the cardiovascular system, specifically in the retina. fda.govwikidoc.org
Ivabradine can inhibit the hyperpolarization-activated current in retinal photoreceptors, known as I_h_. fda.govwikidoc.org This retinal I_h_ current is closely analogous to the cardiac I_f_ current. nih.govnih.govhres.ca The I_h_ current plays a crucial role in the normal functioning of the retina by helping to curtail retinal responses to bright light stimuli and acting as a negative-feedback filter for random neuronal fluctuations. wikidoc.orgnih.govnih.gov
The partial inhibition of this I_h_ current by ivabradine is the underlying mechanism for the visual phenomenon known as phosphenes, often described as a transient enhanced brightness in a limited area of the visual field. fda.govwikidoc.org These visual effects are thought to occur when the filtering capacity of the retina is altered, allowing random electrical fluctuations, which are normally filtered out, to reach the level of conscious perception. nih.govnih.gov This effect is particularly noted under conditions of rapid changes in luminosity. fda.govwikidoc.orghres.ca In preclinical investigations, inhibition of the I_h_ current has been shown to increase the hyperpolarizing response to light in retinal rods. nih.gov
Table 5: Impact of Ivabradine on Retinal I_h_ Current
| Aspect | Description | Reference(s) |
|---|---|---|
| Target Channel | Hyperpolarization-activated current (I_h_) in retinal photoreceptors. | fda.govwikidoc.org |
| Normal Function of I_h_ | Curtails retinal response to bright light; acts as a negative-feedback filter for neuronal noise. | wikidoc.orgnih.govnih.gov |
| Effect of Inhibition | Partial inhibition may cause luminous phenomena (phosphenes). | fda.govwikidoc.org |
| Triggering Circumstances | Rapid changes in luminosity. | fda.govwikidoc.orghres.ca |
| Cellular Impact | Increases the hyperpolarizing response to light in retinal rods. | nih.gov |
Neuronal Excitability Modulation and Nociception Pathways
Ivabradine oxalate's influence extends beyond the cardiovascular system, with significant preclinical findings highlighting its role in modulating neuronal excitability and nociception pathways. These investigations have particularly focused on its potential in mitigating chemotherapy-induced neuropathy and its interaction with specific ion channels in peripheral sensory neurons.
Chemotherapy-induced peripheral neuropathy (CIPN) is a common and debilitating side effect of certain anticancer drugs, including oxaliplatin (B1677828). nih.gov Preclinical studies have demonstrated that oxaliplatin treatment leads to an abnormal excitability of dorsal root ganglion (DRG) neurons, which is a key factor in the development of neuropathic pain. cnr.it Specifically, oxaliplatin has been shown to induce cold and mechanical hypersensitivity in rodent models. nih.gov
Research indicates that ivabradine can effectively counteract these neuropathic symptoms. In mouse models of oxaliplatin-induced neuropathy, administration of ivabradine has been shown to reverse both cold hypersensitivity and mechanical hyperalgesia. nih.govnih.gov The mechanism behind this effect is linked to the modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. cnr.it Oxaliplatin treatment has been found to increase the expression of HCN1 mRNA in the DRG, and ivabradine, as an HCN channel blocker, has been shown to reduce the resulting hyperalgesia and cold allodynia. cnr.itunifi.it These findings suggest that ivabradine may be a targeted therapeutic strategy for oxaliplatin-induced neuropathy. nih.govresearchgate.net
Ivabradine's therapeutic effect in this context is primarily attributed to its blockade of HCN channels. nih.govresearchgate.net HCN channels are crucial for setting the resting membrane potential and controlling repetitive firing in neurons. nih.gov By inhibiting these channels, ivabradine effectively reduces the hyperexcitability of sensory neurons. nih.gov In preclinical models, the use of ivabradine in oxaliplatin-treated mice has been shown to abolish the induced cold hypersensitivity, a finding that is corroborated by studies on TREK1-TRAAK null mice. nih.govresearchgate.net This highlights the pivotal role of HCN channel modulation in the analgesic effects of ivabradine in the context of chemotherapy-induced neuropathy. nih.gov
Role in Chemotherapy-Induced Neuropathy Models (e.g., Oxaliplatin)
Renal and Cerebrovascular Endothelial Function in Dyslipidemic Models
Preclinical studies have shown that ivabradine can prevent renal and cerebrovascular endothelial dysfunction in mouse models of dyslipidemia. nih.gov In dyslipidemic mice, there is an impairment in the maximal dilatation of renal and cerebral arteries in response to acetylcholine. nih.gov Treatment with ivabradine has been found to completely prevent this endothelial dysfunction. nih.gov This protective effect is likely mediated through an improvement in shear stress-dependent stimulation of the endothelium, which favors the expression of endothelial nitric oxide synthase (eNOS). mdpi.com Furthermore, ivabradine has been observed to normalize the endothelial response to antioxidants in both renal and cerebral arteries. mdpi.com
| Vascular Bed | Model | Effect of Dyslipidemia | Effect of Ivabradine Treatment | Reference |
|---|---|---|---|---|
| Renal Arteries | Dyslipidemic Mice | Impaired acetylcholine-induced dilatation (56±7%) | Prevented dysfunction, restored dilatation (similar to wild-type at 83±3%) | nih.gov |
| Cerebral Arteries | Dyslipidemic Mice | Impaired acetylcholine-induced dilatation (22±2%) | Prevented dysfunction, restored dilatation (similar to wild-type at 42±2%) | nih.gov |
Cellular and Molecular Responses to Ivabradine Oxalate (B1200264) in Preclinical Models
This compound elicits a range of beneficial cellular and molecular responses in preclinical settings, particularly in the context of cardiac remodeling. These responses include the regulation of myocardial fibrosis and apoptosis, as well as the modulation of inflammatory and oxidative stress pathways.
Myocardial fibrosis, characterized by the excessive deposition of extracellular matrix proteins, is a key component of adverse cardiac remodeling. mdpi.com Preclinical studies in various animal models of heart failure have consistently demonstrated that ivabradine treatment attenuates myocardial fibrosis. mdpi.comdntb.gov.ua This anti-fibrotic effect is associated with a reduction in the expression of growth factors like transforming growth factor-beta 1 (TGF-β1) and connective tissue growth factor (CTGF), as well as a decrease in collagen and α-smooth muscle actin (α-SMA) expression. mdpi.com
Apoptosis, or programmed cell death, of cardiomyocytes also contributes significantly to the progression of heart failure. mdpi.com Ivabradine has been shown to exert anti-apoptotic effects in several preclinical models. frontiersin.orgrevespcardiol.org For instance, in a mouse model of chronic viral myocarditis, ivabradine treatment significantly reduced the number of apoptotic myocardial cells. frontiersin.org This effect is mediated by the regulation of key apoptotic proteins. Ivabradine has been found to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic proteins Bax and cleaved caspase-3. frontiersin.orgnih.gov By inhibiting the activation of caspase-3, ivabradine helps to prevent cardiomyocyte loss and preserve cardiac function. mdpi.comfrontiersin.org
| Model | Key Apoptotic Markers | Effect of Disease/Injury | Effect of Ivabradine Treatment | Reference |
|---|---|---|---|---|
| Isoprenaline-induced heart failure (mice) | Bax, Bcl-2, Cleaved caspase-3 | Increased Bax and cleaved caspase-3, Decreased Bcl-2 | Decreased Bax and cleaved caspase-3, Increased Bcl-2 | nih.gov |
| Chronic viral myocarditis (mice) | Bax, Bcl-2, Caspase-3 | Increased Bax and Caspase-3, Decreased Bcl-2 | Decreased Bax and Caspase-3, Increased Bcl-2 | frontiersin.org |
| Transverse aortic constriction-induced cardiac hypertrophy (mice) | Caspase 3, Cleaved caspase 3 | Increased caspase 3 | Decreased cleaved caspase 3 (active form) | mdpi.com |
Inflammation and oxidative stress are intertwined processes that play a critical role in the pathophysiology of cardiovascular diseases. frontiersin.org Preclinical evidence suggests that ivabradine possesses anti-inflammatory and anti-oxidative properties. mdpi.comdntb.gov.ua In animal models, ivabradine treatment has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net
The beneficial effects of ivabradine on oxidative stress have also been documented. mdpi.com In a rat model of heart failure, ivabradine augmented the expression of the antioxidant enzyme superoxide (B77818) dismutase (SOD). mdpi.com Furthermore, in apolipoprotein E-deficient mice, ivabradine treatment was found to inhibit vascular oxidative stress by reducing the activity of NADPH oxidase, a major source of superoxide in the vasculature. ahajournals.org In endothelial cells subjected to low shear stress, ivabradine was shown to prevent inflammation and oxidative stress through the mTOR/eNOS pathway. nih.gov This reduction in oxidative stress contributes to improved endothelial function and a decrease in atherosclerotic plaque formation. ahajournals.org The modulation of these pathways may be linked to the inhibition of the p38 mitogen-activated protein kinase (p38MAPK) signaling pathway. nih.govnih.gov
Effects on Autophagy and Calcium Homeostasis
Preclinical research has identified that ivabradine exerts significant effects on fundamental cellular processes such as autophagy and calcium homeostasis, particularly within the cardiovascular system. These actions are considered part of its pleiotropic effects, independent of its primary heart rate-lowering mechanism.
Autophagy is a cellular recycling process crucial for maintaining homeostasis, where damaged or superfluous cellular components are degraded and recycled. mdpi.com In animal models of cardiac stress, such as myocardial infarction and heart failure, ivabradine has been shown to enhance autophagy. mdpi.comnih.govnih.gov This is evidenced by the upregulation of key autophagy-associated proteins. For instance, in a rat model of myocardial infarction, treatment with ivabradine led to increased expression of Beclin-1, Autophagy-related protein 5 (ATG5), Autophagy-related protein 7 (ATG7), and Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II). mdpi.comnih.gov Concurrently, it decreased the levels of p62, a protein that accumulates when autophagy is defective. mdpi.comnih.gov The mechanism underlying this pro-autophagic effect appears to involve the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway. mdpi.comnih.govfrontiersin.org By reinforcing this cellular maintenance process, ivabradine is thought to contribute to its cardioprotective effects. nih.gov
Regarding calcium homeostasis, studies suggest that ivabradine can modulate intracellular calcium handling in cardiomyocytes. nih.govnih.gov In a rat model of Duchenne muscular dystrophy, ivabradine was found to improve calcium handling in ventricular cardiomyocytes, which is often impaired in this condition. nih.gov It has been reported to increase the amplitude of intracellular calcium transients in isolated ventricular cardiomyocytes from healthy rats. nih.gov This effect may be linked to a positive inotropic action observed in some preclinical settings. nih.gov One proposed mechanism for this enhanced calcium handling is the upregulation of sarcoplasmic/endoplasmic reticulum calcium ATPase 2a (SERCA2a) activity, which would improve the reuptake of calcium into the sarcoplasmic reticulum. nih.gov However, the precise mechanisms of how ivabradine modulates calcium handling are still under investigation. nih.govresearchgate.net
Table 1: Preclinical Effects of Ivabradine on Autophagy Markers This table is interactive. You can sort and filter the data.
| Animal Model | Key Findings | Reference |
|---|---|---|
| Rat (Myocardial Infarction) | Increased expression of Beclin-1, ATG5, ATG7, LC3-II; Decreased p62 levels. | mdpi.comnih.gov |
| Rat (Myocardial Infarction) | Enhanced autophagy via inhibition of PI3K/AKT/mTOR/p70S6K pathway. | nih.gov |
Neurohumoral System Interactions and Energy Metabolism
Ivabradine's interactions with the neurohumoral system, particularly the Renin-Angiotensin-Aldosterone System (RAAS), have been investigated in various preclinical models, yielding somewhat variable results depending on the specific experimental context. In some models, such as L-NAME-induced hypertension in rats, ivabradine has been shown to reduce the serum concentration of aldosterone (B195564) and the aldosterone/angiotensin II ratio. frontiersin.orgnih.govnih.gov This suggests a potential modulatory effect on the RAAS that could contribute to its protective effects on the heart. nih.govnih.gov Furthermore, in certain animal models, ivabradine has been found to decrease the protein and gene expression of angiotensin-converting enzyme (ACE) and angiotensin II type 1 receptor (AT1R) in the left ventricle. mdpi.comfrontiersin.org However, other studies, particularly in spontaneously hypertensive rats, have reported that ivabradine did not significantly alter the serum levels of various angiotensins or aldosterone, suggesting its beneficial effects in that model were not associated with RAAS modulation. mdpi.commdpi.com These findings indicate that ivabradine's influence on the RAAS may be dependent on the underlying pathological state.
In terms of energy metabolism, preclinical studies have demonstrated that ivabradine can help preserve cardiac energy status, especially under ischemic conditions. mdpi.comoup.comresearchgate.net In isolated ischemic rabbit hearts, ivabradine treatment was shown to preserve high-energy phosphate (B84403) compounds, leading to higher levels of adenosine (B11128) triphosphate (ATP) and creatine (B1669601) phosphate. oup.com This preservation of the cellular energy pool was correlated with the reduction in heart rate. oup.com The drug also improved mitochondrial respiratory function in this model. oup.com In healthy, normoxic working hearts, ivabradine reduced the heart rate without negatively impacting substrate selection for energy production, the rate of glycolysis, or the myocardial levels of high-energy phosphates. nih.govphysiology.org This suggests that ivabradine's primary mechanism of improving the energy balance in the ischemic heart is by reducing myocardial oxygen demand through heart rate reduction, rather than by directly altering metabolic pathways in a healthy state. researchgate.net
Table 2: Preclinical Effects of Ivabradine on Neurohumoral and Metabolic Parameters This table is interactive. You can sort and filter the data.
| Parameter | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Neurohumoral System | |||
| Aldosterone | Rat (L-NAME-induced hypertension) | Reduced serum aldosterone and aldosterone/Ang II ratio. | frontiersin.orgnih.govnih.gov |
| RAAS Components | Rat (Spontaneously Hypertensive) | No significant effect on serum angiotensin or aldosterone levels. | mdpi.com |
| AT1R & ACE | Rat (Myocardial Infarction) | Reduced myocardial protein expression of AT1R and tissue ACE. | frontiersin.org |
| Energy Metabolism | |||
| High-Energy Phosphates | Rabbit (Isolated Ischemic Heart) | Preserved ATP and creatine phosphate levels. | oup.com |
| Mitochondrial Function | Rabbit (Isolated Ischemic Heart) | Improved mitochondrial respiratory control index. | oup.com |
Pharmacokinetic and Metabolic Characterization of Ivabradine Oxalate: Mechanistic Insights
Absorption and Distribution Dynamics in Animal Models
Animal models have been instrumental in elucidating the fundamental pharmacokinetic properties of ivabradine (B130884). Studies in various animal models, including rats and dogs, have provided foundational data on its absorption and distribution. fda.govnih.gov For instance, research in rats has helped to develop population pharmacokinetic models by combining data from multiple studies, including single and repeated oral administrations. fda.gov Furthermore, investigations in a rat model of Duchenne muscular dystrophy have explored the acute effects of ivabradine on cardiac function. nih.gov
Factors Influencing Oral Bioavailability
Following oral administration, ivabradine is rapidly and almost completely absorbed. europa.eueuropa.eu However, its absolute oral bioavailability is approximately 40%. nih.govnih.govdrugs.com This is primarily attributed to a significant first-pass effect, which is the metabolic breakdown of the drug in the gut and liver before it reaches systemic circulation. nih.govdrugs.comtga.gov.au
The presence of food is a notable factor that influences ivabradine's bioavailability. Ingestion of food delays the absorption of ivabradine by about one hour. europa.eunih.gov Concurrently, it increases the plasma exposure to the drug by 20% to 40%. nih.govnih.govdrugs.com To minimize variations in exposure between individuals, it is often recommended that ivabradine be taken with meals. europa.eutga.gov.au
Plasma Protein Binding Characteristics and Volume of Distribution
Once in the bloodstream, ivabradine exhibits significant binding to plasma proteins. Approximately 70% of the drug is bound to these proteins. europa.eunih.govnih.gov The volume of distribution at steady state is considerable, estimated to be close to 100 liters in patients, indicating that the drug is widely distributed throughout the body. europa.eunih.govnih.gov
| Parameter | Value | Source(s) |
| Absolute Oral Bioavailability | ~40% | nih.govnih.govdrugs.com |
| Effect of Food on Absorption | Delays by ~1 hour | europa.eunih.gov |
| Effect of Food on Plasma Exposure | Increases by 20-40% | nih.govnih.govdrugs.com |
| Plasma Protein Binding | ~70% | europa.eunih.govnih.gov |
| Volume of Distribution (Steady State) | ~100 L | europa.eunih.govnih.gov |
Biotransformation Pathways and Metabolite Profiling
Ivabradine undergoes extensive metabolism, primarily in the liver and intestines. nih.govdrugbank.com This biotransformation is a critical step in its clearance from the body.
Role of Cytochrome P450 Enzymes (CYP3A4) in Metabolism
The metabolism of ivabradine is exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme through oxidation. europa.eueuropa.eudrugbank.com Ivabradine itself is a very weak inhibitor of CYP3A4, meaning it is unlikely to significantly alter the metabolism of other drugs that are substrates of this enzyme. europa.euopenaccessjournals.com However, potent inhibitors or inducers of CYP3A4 can substantially affect the plasma concentrations of ivabradine. europa.eunih.govdrugbank.com Strong inhibitors of CYP3A4 will increase ivabradine levels, while inducers can decrease its concentration and, consequently, its activity. nih.govopenaccessjournals.com
Identification and Pharmacological Activity of Active Metabolites (e.g., N-desmethyl ivabradine)
The primary active metabolite of ivabradine is its N-desmethylated derivative, also known as S-18982. europa.eunih.govfda.gov This metabolite is pharmacologically active and is considered to be equipotent to the parent compound, ivabradine. fda.govpharmevo.biz The exposure to N-desmethyl ivabradine is about 40% of that of the parent compound. europa.eueuropa.eunih.gov This major metabolite is also metabolized by the CYP3A4 enzyme. nih.govdrugbank.com The identification and quantification of both ivabradine and N-desmethyl ivabradine in human plasma can be achieved using sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). sphinxsai.com
| Metabolite | Parent Compound | Enzyme | Activity | Plasma Exposure | Source(s) |
| N-desmethyl ivabradine (S-18982) | Ivabradine | CYP3A4 | Equipotent to ivabradine | ~40% of parent compound | europa.eueuropa.eunih.govfda.govpharmevo.biz |
Elimination Kinetics and Half-Life Determination
The elimination of ivabradine from the body follows a specific kinetic profile. The drug's plasma concentration declines with a distribution half-life of 2 hours. nih.govnih.gov The effective half-life, which is a more clinically relevant measure of the drug's duration of action, is approximately 6 hours. nih.govdrugs.comfda.gov Some sources also report an effective half-life of 11 hours, with the main half-life of 2 hours accounting for 70-75% of the area under the curve (AUC). europa.eueuropa.eu
The total clearance of ivabradine is about 400 ml/min, with renal clearance accounting for approximately 70 ml/min. europa.eudrugbank.com This indicates that a significant portion of the drug is cleared through metabolism. openaccessjournals.com Metabolites of ivabradine are excreted in both feces and urine to a similar extent. nih.govdrugbank.com Approximately 4% of an oral dose is excreted unchanged in the urine. nih.govnih.gov
| Parameter | Value | Source(s) |
| Distribution Half-Life | 2 hours | nih.govnih.gov |
| Effective Half-Life | ~6 hours | nih.govdrugs.comfda.gov |
| Total Clearance | ~400 ml/min | europa.eudrugbank.com |
| Renal Clearance | ~70 ml/min | europa.eudrugbank.com |
| Unchanged Drug in Urine | ~4% | nih.govnih.gov |
Synthesis and Analytical Methodologies for Ivabradine Oxalate Research
Synthetic Pathways and Intermediate Derivations
The synthesis of ivabradine (B130884) and its subsequent conversion to the oxalate (B1200264) salt involves several key steps and intermediate compounds. A common pathway involves the reductive coupling of a reduced azepane derivative with butamine hydrochloride. akjournals.com Another approach describes the synthesis starting from a compound known as dehydro-ivabradine, which is then converted to the desired ivabradine salt through a catalyzed hydrogenation reaction. ub.edu
A disclosed process for synthesizing ivabradine involves a lactamization reaction of a specific intermediate compound in the presence of a coupling agent and a base. wipo.int The resulting ivabradine can then be converted into various pharmaceutically acceptable acid addition salts, including oxalate. wipo.int Key intermediates in these processes include compounds like 7,8-dimethoxy-3-[3-iodopropyl]-1,3-dihydro-2H-3-benzazepin-2-one and (S)-7,8-dimethoxy-3-{3{N-[(4,5-dimethoxybenzocyclobut-1-yl)methyl]-N-(methyl)amino)propyl)-1,3-dihydro-2H-3-benzazepin-2-one. google.com
One synthetic route involves condensing a methylamine (B109427) derivative with a benzazepine derivative to form a benzazepine intermediate. google.com This intermediate is then catalytically hydrogenated to yield ivabradine. google.com The ivabradine base is subsequently treated with oxalic acid to form ivabradine oxalate. google.com
Another method starts with the hydrolysis of a cyano-compound to its corresponding carboxylic acid, which is then esterified. polimi.it Reduction of the ester yields a racemic alcohol, which can be used to obtain the chiral amine precursor of ivabradine. polimi.it
Stereoselective Synthesis Approaches
The synthesis of the biologically active (S)-enantiomer of ivabradine is a crucial aspect of its production. mdpi.com Stereoselectivity is often achieved through the resolution of racemic intermediates. mdpi.comresearchgate.net
One common method involves the use of chiral resolving agents, such as mandelic acid, to form diastereomeric salts with a racemic intermediate. google.com These diastereomers can then be separated, and the desired enantiomer can be isolated and carried forward in the synthesis. google.com Other resolving agents mentioned in the literature include camphor (B46023) sulfonic acid and N-acetyl-L-glutamic acid. google.com
Biocatalytic approaches have also been explored as a more sustainable alternative for preparing the chiral amine precursor. mdpi.compolimi.it Lipases, such as Pseudomonas cepacia lipase, have been successfully used for the kinetic resolution of alcohol intermediates, yielding the desired (S)-enantiomer with high enantiomeric excess. mdpi.compolimi.it This enzymatic resolution can be performed through either esterification or hydrolysis reactions under mild conditions. mdpi.compolimi.it
Dynamic kinetic resolution (DKR) is another advanced strategy that has been applied to the synthesis of ivabradine precursors. researchgate.net DKR allows for the conversion of the undesired enantiomer into the desired one in situ, theoretically enabling a 100% yield of the target stereoisomer. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction parameters is critical for maximizing yield and minimizing the formation of impurities. In the synthesis of ivabradine, controlling temperature during acylation steps, for instance, can reduce side reactions. vulcanchem.com The choice of catalyst is also important; using palladium on carbon for hydrogenation can enhance selectivity. vulcanchem.com
In the condensation step to form the benzazepine intermediate, the reaction can be carried out in various solvents, including polar aprotic or protic solvents like tetrahydrofuran, acetone, acetonitrile (B52724), dimethylformamide, dimethylsulfoxide, water, and isopropanol. google.com The choice of base, such as alkali metal carbonates, bicarbonates, and hydroxides, also influences the reaction. google.com One process specifies conducting the condensation in demineralized water at a temperature of 45-60°C for 10-20 hours. google.com
For the hydrogenation of the benzazepine intermediate, palladium on carbon is a common catalyst, with the reaction carried out in acetic acid under hydrogen pressure. google.com Another method describes the hydrogenation of a dehydro-ivabradine oxalate salt in methanol (B129727) at 55-60°C and 5 bars of pressure. ub.edu
To improve yield and purity, processes have been developed to minimize the need for cumbersome purification techniques like column chromatography. google.com For example, optimizing the preparation of a key chloro-propyl intermediate has been shown to control the formation of a specific C-alkylation impurity to less than 0.05%. google.com
Isolation and Purification Techniques for this compound Salts
After the synthesis of the ivabradine base, it is converted to the oxalate salt by treatment with oxalic acid in a suitable solvent, such as acetone. google.com The this compound then precipitates and can be isolated by filtration. google.com
Recrystallization is a common technique used to purify the isolated this compound. Acetonitrile is a frequently used solvent for this purpose. google.com The purification process aims to remove any unreacted starting materials, byproducts, and other impurities. google.com The purity of the final product is often monitored by High-Performance Liquid Chromatography (HPLC). google.com
Another purification strategy involves converting the crude ivabradine into a salt, such as the hydrochloride salt, which can then be purified. google.com The purified salt can then be converted back to the free base and subsequently to the oxalate salt. Washing the aqueous layer with an organic solvent like ethyl acetate (B1210297) can be employed to remove impurities before neutralizing with a base to extract the desired compound. google.com
The final isolated this compound is typically a crystalline solid. google.com Its identity and purity can be confirmed using various analytical techniques, including Karl Fischer titration for water content, X-Ray Powder Diffraction (XRPD), and Differential Scanning Calorimetry (DSC). google.com
Advanced Analytical Techniques for Characterization and Quantification
A variety of advanced analytical techniques are employed for the characterization and quantification of this compound, ensuring its quality and purity. These methods are crucial for identifying impurities and degradation products.
The primary analytical methods used include:
High-Performance Liquid Chromatography (HPLC) : The most widely used technique for quantifying ivabradine and its related substances. veeprho.com
Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for the identification of unknown or low-level impurities and degradants. veeprho.com
Gas Chromatography (GC) : Employed for the analysis of residual solvents. veeprho.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : For the detection of elemental impurities. veeprho.com
Photostability Testing : To evaluate degradation induced by light. veeprho.com
X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) : Used to characterize the solid-state properties of crystalline forms. google.com
Infrared (IR) and Raman Spectroscopy : Provide information about the molecular structure. mdpi.com
Chromatographic Methodologies (HPLC, UPLC, HPTLC, TLC)
Chromatographic techniques are the cornerstone of analytical methods for this compound, providing both qualitative and quantitative information. impactfactor.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. impactfactor.org
High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the analysis of ivabradine. impactfactor.orgpharmatutor.org Reversed-phase HPLC (RP-HPLC) is commonly used, with various C18 columns being employed. science.govijapbjournal.comnih.gov Different mobile phase compositions have been reported, often consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol. ijapbjournal.comnih.gov Detection is typically performed using a UV detector at wavelengths such as 265 nm, 282 nm, 285 nm, or 287 nm. impactfactor.orgijapbjournal.comhumanjournals.com
Ultra-Performance Liquid Chromatography (UPLC) , an advancement over HPLC, offers higher resolution, speed, and sensitivity. science.gov UPLC methods have been developed for the analysis of ivabradine, often in combination with mass spectrometry (UPLC-MS/MS). mdpi.com
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the determination of ivabradine. nih.gov It allows for the parallel analysis of multiple samples on a single plate, making it a cost-effective and time-saving method. nih.gov HPTLC methods for ivabradine often use silica (B1680970) gel plates and a mobile phase containing a mixture of solvents like chloroform, methanol, formic acid, and ammonia. nih.gov Densitometric analysis can be performed using UV absorbance or fluorescence detection. nih.gov
Thin-Layer Chromatography (TLC) is a simpler chromatographic technique that can be used for the separation of ivabradine from its impurities. researchgate.net
Interactive Data Table: Examples of Chromatographic Conditions for Ivabradine Analysis
| Technique | Column/Plate | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Reference |
| RP-HPLC | Thermosil C18 (150 x 4.5 mm, 5µm) | Methanol: Phosphate buffer pH 6.5 (65:35) | 1 mL/min | UV at 265 nm | Not specified | impactfactor.org |
| RP-HPLC | Symmetry C18 (250 mm x 4.6 mm, 5µm) | Methanol: Ammonium Acetate buffer (40:60) | 1.0 mL/min | UV at 282 nm | Not specified | impactfactor.org |
| RP-HPLC | SS Wakosil C18AR (250×4.6 mm, 5 μm) | Methanol: 25 mM phosphate buffer pH 6.5 (60:40 v/v) | 0.8 ml/min | 285 nm | 6.55 | nih.gov |
| RP-HPLC | C18 Column (150 x 4.6 mm; 5 μ) | Acetonitrile: 10 Mm ammonium acetate buffer pH 7.2 (60:40 v/v) | 1.0 mL/min | 285 nm | 2.244 | ijapbjournal.com |
| RP-HPLC | HemochromIntsil C18 (250 x 4.6 mm; 5µm) | 25mM potassium phosphate buffer (pH 3.0): Acetonitrile (30:70 v/v) | 0.6ml/min | 287nm | 5.2 | humanjournals.com |
| HPTLC | Silica 60 F254 plates | Chloroform: Methanol: Formic acid: Ammonia (8.5:1.5:0.2:0.1, v/v) | Not applicable | UV at 275 nm | Rf = 0.45 | nih.gov |
| UPLC | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) | Gradient of 10 mM ammonium carbonate buffer (pH 10.2) and methanol | 0.35 mL/min | UV at 288 nm | Not specified | mdpi.com |
Stability-indicating analytical methods are crucial for determining the shelf-life of a drug substance and for ensuring that the analytical method can accurately measure the active ingredient in the presence of its degradation products. humanjournals.com These methods are developed by subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. humanjournals.com
Several stability-indicating RP-HPLC methods have been developed for ivabradine. humanjournals.comjapsonline.com These methods demonstrate the ability to separate the intact drug from the various degradation products formed under stress conditions. For example, one method used a HemochromIntsil C18 column with a mobile phase of potassium phosphate buffer and acetonitrile, successfully separating ivabradine from its degradation products. humanjournals.com Another method for the simultaneous estimation of ivabradine and metoprolol (B1676517) also proved to be stability-indicating after subjecting the drugs to acid, alkali, dry heat, and peroxide-induced stress. japsonline.com
The development of these methods often involves a Quality by Design (QbD) approach, where experimental designs are used to optimize chromatographic conditions to ensure robustness and reliability. researchgate.net The goal is to achieve adequate resolution between the main peak and all potential impurity and degradation peaks. researchgate.net
Interactive Data Table: Forced Degradation Studies of Ivabradine
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl | Degradation observed | humanjournals.comjapsonline.com |
| Alkali Hydrolysis | 0.1 N NaOH | Degradation observed | humanjournals.comjapsonline.com |
| Oxidative Degradation | 3% H2O2 | Degradation observed | humanjournals.comjapsonline.com |
| Thermal Degradation | Dry heat | Degradation observed | humanjournals.comjapsonline.com |
| Photolytic Degradation | UV light | Degradation observed | humanjournals.com |
| Hydrolytic Degradation | Water | Degradation observed | humanjournals.com |
Bioanalytical Methodologies for Biological Matrices (e.g., LC-MS/MS, UPLC-MS/MS)
The quantitative determination of ivabradine and its metabolites in complex biological matrices, such as plasma and urine, necessitates highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have emerged as the premier techniques for this purpose. biopharmaservices.cominnovareacademics.inpharmatutor.org These methods combine the superior separation capabilities of liquid chromatography with the precise detection and quantification offered by mass spectrometry. biopharmaservices.com
A sensitive UPLC-MS/MS method was developed for the simultaneous determination of ivabradine and its primary active metabolite, N-demethyl ivabradine, in rat plasma. rsc.org Chromatographic separation is typically achieved on a C18 or C8 reversed-phase column. rsc.orgnih.govnih.gov For instance, one method utilized an Acquity UPLC BEH C18 column for separation. rsc.org Another validated LC-MS/MS method for human plasma employed an Agilent Eclipse XDB C8 column (150 × 4.6 mm, 5 µm). nih.gov Sample preparation is a critical step to remove interferences from the biological matrix. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govnih.gov
Mass spectrometric detection is generally performed using a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. rsc.orgnih.gov Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. For ivabradine, a common MRM transition is m/z 469.2 → 177.2. rsc.orgresearchgate.net These bioanalytical methods are validated according to regulatory guidelines, ensuring their linearity, accuracy, precision, and stability for use in pharmacokinetic studies. rsc.orgnih.gov The linearity of these methods typically covers a wide concentration range, for example from 0.1 ng/mL to 200 ng/mL, with a lower limit of quantitation (LLOQ) as low as 0.1 ng/mL. nih.gov
| Technique | Matrix | Extraction Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Key Findings/Notes | Reference |
|---|---|---|---|---|---|---|
| UPLC-MS/MS | Rat Plasma | Not Specified | 0.2–100 | 0.2 | Monitored MRM transition m/z 469.2 → 177.2 for ivabradine. | rsc.org |
| LC-MS/MS | Human Plasma | Solid-Phase Extraction (SPE) | 0.1–200 | 0.1 | Method successfully applied to a pharmacokinetic study. | nih.gov |
| UPLC-MS/MS | Human Plasma | Liquid-Liquid Extraction (LLE) | 1–500 | 1 | Developed for simultaneous analysis of ivabradine, reboxetine, and metoprolol. | nih.gov |
| LC-MS/MS | Human Plasma & Urine | Liquid-Liquid Extraction (LLE) | 0.10–100.0 | 0.10 | Simultaneously quantified ivabradine and its active metabolite. | biopharmaservices.cominnovareacademics.in |
Spectroscopic and Hyphenated Techniques (LC-MS/MS, UV-Vis)
Spectroscopic methods, both standalone and coupled with separation techniques, are fundamental for the analysis of this compound.
UV-Vis Spectrophotometry is a simple, rapid, and economical technique used for the quantification of ivabradine in bulk and pharmaceutical dosage forms. ijsr.netajptr.com The method is based on the principle that the molecule absorbs light in the ultraviolet-visible region. The wavelength of maximum absorbance (λmax) for ivabradine hydrochloride has been reported at various values depending on the solvent used, including 260 nm, 286.4 nm, and 286.5 nm. ijsr.netajptr.com These methods are validated for linearity, precision, and accuracy as per ICH guidelines. ijsr.netjneonatalsurg.com For example, in one study using distilled water, ivabradine hydrochloride showed linearity within a concentration range of 1-5 µg/ml at a λmax of 286.4 nm. ijsr.net
LC-MS/MS , as a hyphenated technique, provides a powerful tool for both qualitative and quantitative analysis. akjournals.com It is particularly indispensable for analyzing ivabradine in biological matrices where high selectivity and sensitivity are required. innovareacademics.in The mass spectrometer provides structural information based on the mass-to-charge ratio of the parent molecule and its fragments. researchgate.net Full scan mass spectra of ivabradine show a prominent protonated molecular ion [M+H]+, which is then selected for collision-induced dissociation to produce characteristic product ions for quantification via MRM. researchgate.net The coupling of liquid chromatography ensures that ivabradine is separated from other compounds, including its metabolites and impurities, before it enters the mass spectrometer, thereby minimizing matrix effects and enhancing analytical accuracy. akjournals.comscience.gov
| Technique | Parameter | Value | Concentration Range (µg/mL) | Correlation Coefficient (R²) | Reference |
|---|---|---|---|---|---|
| UV-Vis Spectroscopy | λmax | 286.4 nm (in distilled water) | 1-5 | Not Specified | ijsr.net |
| UV-Vis Spectroscopy | λmax | 232.0 nm | 10-50 | Not Specified | jneonatalsurg.com |
| UV-Vis Spectroscopy | λmax | 260 nm (in analytical grade water) | 2-10 | Not Specified | ajptr.com |
| UV-Vis Spectroscopy | λmax | 286.50 nm | 2-10 | Not Specified | |
| LC-MS/MS | MRM Transition | m/z 469 → 177 | 0.1-200 ng/mL | >0.99 | nih.gov |
Polymorphic Characterization and Solid-State Analysis (XRD, DSC, TGA)
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development as different polymorphs can have distinct physicochemical properties. google.com The solid-state characterization of this compound and its related salts involves several analytical techniques to identify and differentiate these forms. google.comgoogle.com
X-Ray Diffraction (XRD) , specifically X-ray powder diffraction (XRPD), is the definitive technique for identifying crystalline polymorphs. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint. A specific crystalline form of this compound is characterized by its powdered X-ray diffraction pattern with distinct peaks at specific 2θ (two-theta) angles. google.comgoogle.com For example, one patented crystalline form of this compound exhibits characteristic peaks at 2θ values of approximately 2.04, 2.13, 4.26, 7.06, 8.02, and 8.53 degrees. google.comgoogle.com
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is used to determine the melting point and enthalpy of fusion of a polymorph. google.com A DSC thermogram for a crystalline form of this compound shows a distinct endothermic peak corresponding to its melting point, which has been reported to be around 110°C. google.comgoogle.com Different polymorphs of ivabradine hydrochloride have also been characterized by their unique melting endotherms. google.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. researchgate.net It is used to assess the thermal stability of the compound and to determine the presence of solvates (hydrates or alcoholates) by detecting mass loss at specific temperatures before decomposition. google.comresearchgate.net For this compound, TGA can be used alongside Karl Fischer titration to characterize its solid state. google.comgoogle.com
| Technique | Polymorph/Form | Key Findings | Reference |
|---|---|---|---|
| XRD | Crystalline this compound | Characteristic peaks at 2θ angles: 2.04, 2.13, 4.26, 7.06, 8.02, 8.53, 9.32, 10.91, 13.63, 15.07, 16.11, 16.44, 17.48, 18.37, 19.32, etc. | google.comgoogle.com |
| DSC | Crystalline this compound | Single endothermic melting peak around 110°C. | google.comgoogle.com |
| DSC | Ivabradine HCl Form II | Endothermic peaks in the range of 73°C - 78°C, 152°C - 159°C, and 197°C - 199°C. | google.com |
| XRD | Ivabradine HCl Form III | Characteristic peaks at 2θ angles: 15.48°, 16.18°, 19.00°, 19.78°, 24.12°, 24.41°. | google.com |
| TGA | Crystalline this compound | Used alongside XRD and DSC for solid-state characterization. | google.comgoogle.com |
Structure Activity Relationships Sar and Computational Studies of Ivabradine Oxalate
Ligand-Receptor Interactions with HCN Channels
Ivabradine's therapeutic effect stems from its specific interaction with Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, the molecular basis of the pacemaker "funny" (If) current in the sinoatrial node. plos.orgnih.gov The binding site for ivabradine (B130884) is located in the inner vestibule of the HCN channel pore. plos.orgtargetmol.com The interaction is primarily with the channel in its open state, and the drug is thought to access this site from the intracellular side. nih.govahajournals.org
Mutagenesis and in silico analyses have identified key amino acid residues within the HCN4 isoform, the predominant isoform in the sinoatrial node, that are crucial for ivabradine binding. plos.org Specifically, residues Y506, F509, and I510 in the S6 transmembrane segment are involved in the interaction. plos.orgnih.gov While Y506 and F509 are believed to directly interact with the ivabradine molecule, I510 is thought to stabilize the orientation of Y506. nih.gov The binding is stabilized mainly by van der Waals forces, hydrophobic interactions, and π-stacking interactions. nih.gov A dynamic hydrogen bond may also form between the protonated nitrogen atom of ivabradine and the carbonyl oxygen of a C478 residue in the selectivity filter. nih.gov
The blocking action of ivabradine exhibits isoform-specific characteristics. For hHCN4 channels, it acts as an "open-channel" blocker, meaning it requires the channel to be open to bind and exert its effect. nih.govnih.gov Conversely, for mHCN1 channels, it functions as a "closed-channel" blocker, binding when the channel is in a closed or transitional state. nih.gov
Interactive Table: Key Residues in hHCN4 for Ivabradine Interaction
| Residue | Location | Postulated Role in Interaction | Reference |
|---|---|---|---|
| C478 | Selectivity Filter | Potential for dynamic hydrogen bond formation with ivabradine's protonated nitrogen. | nih.gov |
| Y506 | S6 Segment | Direct interaction with the ivabradine molecule. | plos.orgnih.gov |
| F509 | S6 Segment | Direct interaction with the ivabradine molecule, contributing to binding affinity. | plos.orgnih.gov |
| I510 | S6 Segment | Stabilizes the orientation of the adjacent Y506 residue, indirectly affecting binding. | plos.orgnih.gov |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the binding mode of ivabradine within HCN channels and other channels like hERG1. science.govebi.ac.uk Homology models of the hHCN4 channel, often based on the crystal structures of bacterial potassium channels like KcsA, have been used to simulate the binding process. nih.gov
These simulations predict that the conformation of ivabradine changes upon binding, shifting from an extended conformation in the closed state of the channel to a bent conformation in the open state. nih.gov The dimensions of the binding cavity also differ between the open and closed states, with the open state being significantly wider. nih.gov
Docking simulations have successfully explained the reduced blocking efficiency observed in mutant HCN4 channels, correlating it with a proportionally reduced binding affinity for ivabradine. plos.org For instance, mutations at key residues like Y652 in the hERG channel have been shown to significantly suppress the pharmacological block by ivabradine, a finding supported by docking studies. science.govebi.ac.uk
MD simulations have also suggested a lipophilic access pathway for ivabradine to the inner cavity of the hERG1 channel, with the binding near the lipid-facing residue M651 being coupled to the conformational dynamics of the channel. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While specific, detailed QSAR studies focused solely on ivabradine oxalate (B1200264) and its analogues are not extensively reported in the public domain, the principles of QSAR are highly relevant to understanding its activity and to the design of new molecules. researchgate.netnih.gov
QSAR models typically utilize various molecular descriptors, which can be categorized as physicochemical, topological, and electronic. nih.gov For a compound like ivabradine, these descriptors would quantify properties such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and various electronic properties derived from quantum chemical calculations. researchgate.net
The goal of a QSAR study on ivabradine analogues would be to develop a predictive model that can estimate the inhibitory activity (e.g., IC50 value) against HCN channels based on the structural features of the molecules. science.gov Such models, often built using machine learning algorithms like Linear Regression, Random Forest, or Gradient Boosting, can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired selectivity. researchgate.netscience.gov
Design of Analogues with Modified Selectivity or Efficacy Profiles
The design and synthesis of ivabradine analogues aim to improve upon its existing pharmacological profile, for instance, by enhancing its selectivity for specific HCN channel isoforms or by modifying its efficacy. nih.govgoogle.com One strategy involves the synthesis of derivatives with altered chemical structures to explore the structure-activity relationship. nih.gov
For example, a study involving the synthesis of eight alkanol amine derivatives, structurally related to "bradine" compounds, identified a compound (4e) with potent inhibitory activity on the HCN2 channel. nih.gov This particular analogue demonstrated a different mechanism of action compared to ivabradine, acting as a non-use-dependent blocker on HCN1, 2, and 4 channels. nih.gov
Another approach involves modifying specific parts of the ivabradine molecule. The general structure of ivabradine consists of two main moieties, a benzazepinone (B8055114) and a benzocyclobutane, connected by an azapentane chain. ahajournals.org Alterations to any of these components could potentially lead to analogues with different selectivity or efficacy profiles. For instance, a patent describes an analogue where the benzazepin-2-one is modified to a benzazepine-1,2(3H)-dione. google.com
The development of such analogues is crucial for creating more targeted therapies and for further probing the physiological roles of different HCN channel isoforms.
Mechanistic Drug Drug Interactions Involving Ivabradine Oxalate
Cytochrome P450-Mediated Interactions (CYP3A4 Inhibition and Induction)
Ivabradine (B130884) is primarily and extensively metabolized in the liver and intestines exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme. europa.eunih.govdrugs.com Its major active metabolite, the N-desmethylated derivative (S 18982), is also metabolized by CYP3A4. europa.eunih.gov While ivabradine itself has a low affinity for CYP3A4 and is unlikely to alter the metabolism of other drugs that are substrates for this enzyme, its own plasma concentration is significantly affected by substances that inhibit or induce CYP3A4. europa.eudrugbank.com
CYP3A4 Inhibition:
The co-administration of potent or moderate CYP3A4 inhibitors can lead to a substantial increase in ivabradine plasma concentrations, which may heighten the risk of excessive bradycardia and other conduction disturbances. europa.eudrugs.commedscape.com Interaction studies have demonstrated that potent CYP3A4 inhibitors can increase ivabradine's mean plasma exposure by seven- to eight-fold. mdpi.com The combination of ivabradine with moderate inhibitors like diltiazem (B1670644) or verapamil (B1683045) has been shown to increase ivabradine's area under the curve (AUC) by two- to three-fold, resulting in an additional heart rate reduction of approximately 5 beats per minute. europa.eumedicines.org.uk Consequently, the concurrent use of strong CYP3A4 inhibitors is contraindicated, and the use of moderate inhibitors should be avoided or requires careful monitoring and potential dose adjustments. drugs.comnih.gov
CYP3A4 Induction:
Conversely, the administration of CYP3A4 inducers can decrease the plasma concentration and, therefore, the therapeutic effect of ivabradine. europa.eumedscape.com For instance, a study combining ivabradine with St. John's Wort, a known CYP3A4 inducer, resulted in a 50% reduction in ivabradine's AUC. europa.eu This necessitates caution and potential dose adjustments when ivabradine is used alongside CYP3A4-inducing agents. europa.eudrugs.com
Table 1: Effects of CYP3A4 Modulators on Ivabradine Pharmacokinetics
| Interacting Agent | Class | Effect on Ivabradine Plasma Concentration | Clinical Recommendation |
| Ketoconazole, Itraconazole | Strong CYP3A4 Inhibitor | Significant Increase mdpi.com | Contraindicated drugs.com |
| Clarithromycin, Telithromycin | Strong CYP3A4 Inhibitor | Significant Increase drugs.com | Contraindicated drugs.com |
| Nelfinavir, Ritonavir | Strong CYP3A4 Inhibitor | Significant Increase europa.eu | Contraindicated europa.eu |
| Diltiazem, Verapamil | Moderate CYP3A4 Inhibitor | 2 to 3-fold increase in AUC medicines.org.uk | Contraindicated medicines.org.uk |
| Grapefruit Juice | Moderate CYP3A4 Inhibitor | 2-fold increase in exposure europa.eu | Avoid europa.eu |
| Rifampicin, Phenytoin | CYP3A4 Inducer | Decrease europa.eudrugs.com | Avoid or adjust dose drugs.com |
| St. John's Wort | CYP3A4 Inducer | 50% reduction in AUC europa.eu | Avoid or adjust dose europa.eu |
Pharmacodynamic Interactions with Other Chronotropic Agents
Pharmacodynamic interactions occur when two drugs with similar or opposing effects on a physiological function are co-administered. In the case of ivabradine, which specifically lowers heart rate, co-administration with other negative chronotropic agents can lead to an additive effect, increasing the risk of significant bradycardia. nih.govdrugs.commedscape.com
These agents include:
Beta-blockers: A large proportion of patients receiving ivabradine are also on beta-blocker therapy. The combination is often used in clinical practice but requires close monitoring of the heart rate due to the increased probability of bradycardia. nih.goveuropa.eu
Calcium Channel Blockers (non-dihydropyridine): Verapamil and diltiazem not only act as moderate CYP3A4 inhibitors, increasing ivabradine levels, but they also have their own heart rate-lowering effects. drugs.commedscape.commedicines.org.uk This dual interaction significantly increases the risk of bradycardia, and their concomitant use is contraindicated. medicines.org.uk
Digoxin (B3395198): The concurrent use of digoxin with ivabradine can increase the risk of bradycardia. drugs.comrxlist.com
Amiodarone: Amiodarone can also enhance the bradycardic effects of ivabradine. nih.govdrugbank.com
It is also important to consider drugs that can prolong the QT interval. Bradycardia itself can be a risk factor for QT prolongation, which may lead to serious ventricular arrhythmias like Torsade de Pointes. medscape.com Therefore, combining ivabradine with QT-prolonging medicinal products (e.g., quinidine, sotalol, certain antipsychotics) should be avoided or undertaken with close cardiac monitoring. europa.eunih.gov
Interactions with Membrane Transporters and Efflux Pumps
Research indicates that ivabradine is a substrate for the P-glycoprotein (P-gp) efflux transporter, which is expressed in various tissues, including the blood-brain barrier. researchgate.netciplamed.com This active transport mechanism contributes to the limited penetration of ivabradine into the central nervous system. researchgate.netnih.gov
Studies using Caco-2 cell monolayers, which express P-gp, have shown a significantly higher flux of ivabradine from the basal to the apical side compared to the reverse direction, which is indicative of active efflux. researchgate.net This P-gp-mediated transport can be inhibited. For example, the P-gp inhibitor elacridar (B1662867) has been shown to abolish the asymmetrical transport of ivabradine, confirming its role as a P-gp substrate. researchgate.netnih.gov
The clinical significance of this interaction lies in the potential for P-gp inhibitors to increase the systemic and potentially central nervous system exposure to ivabradine. While specific clinical interaction studies focusing solely on P-gp inhibitors and ivabradine are not extensively detailed in the provided results, the fact that carvedilol (B1668590) is a P-gp inhibitor suggests a potential mechanism for interaction. ciplamed.com Drugs that inhibit P-gp could theoretically increase the bioavailability of ivabradine. ciplamed.com
Influence on Co-administered Drug Pharmacokinetics (e.g., Carvedilol)
While ivabradine's plasma concentration is susceptible to interactions, ivabradine itself is considered a very weak inhibitor of CYP3A4 and is unlikely to significantly alter the metabolism and plasma concentrations of other CYP3A4 substrates. europa.eueuropa.eu Specific interaction studies have shown no clinically significant effect of ivabradine on the pharmacokinetics of drugs like simvastatin, amlodipine, lacidipine, digoxin, and warfarin. medicines.org.ukeuropa.eu
However, the interaction between ivabradine and carvedilol is more complex. Carvedilol is both a substrate and an inhibitor of P-glycoprotein. ciplamed.com A pharmacokinetic interaction study in rats investigated the oral co-administration of ivabradine and carvedilol. biomedpharmajournal.orgresearchgate.net The results showed a significant increase in the bioavailability of both drugs when given in combination. biomedpharmajournal.orgresearchgate.net This was characterized by a decrease in clearance and an increase in the elimination half-life for both compounds, suggesting a significant kinetic interaction that might necessitate dose adjustments. biomedpharmajournal.orgresearchgate.net A clinical study assessing the fixed-dose combination of carvedilol and ivabradine found that the pharmacokinetic parameters of both drugs were not significantly affected when administered together, with geometric mean ratios for AUC and Cmax falling within the standard bioequivalence range. cbg-meb.nl The differing results between the rat and human studies may be due to species-specific metabolic or transporter activities.
Emerging Research Areas and Future Directions for Ivabradine Oxalate
Elucidating Novel Molecular Targets and Signaling Pathways
While the primary molecular target of ivabradine (B130884) is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically the HCN4 isoform predominant in the sinoatrial node, research is beginning to uncover its influence on other molecular pathways. nih.govnih.gov This suggests that the full spectrum of ivabradine's pharmacological effects may not be solely attributable to heart rate reduction.
Recent studies have indicated that ivabradine may modulate intracellular signaling cascades involved in cellular growth, survival, and metabolism. For instance, in animal models of myocardial infarction and cardiac hypertrophy, ivabradine treatment has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov This pathway is a central regulator of cell growth and proliferation, and its inhibition by ivabradine may contribute to the observed cardioprotective effects, such as reduced cardiac hypertrophy and fibrosis. nih.gov Specifically, studies have demonstrated that ivabradine treatment can reverse the upregulation of key components of this pathway, including PI3K, Akt, mTOR, and p70S6K, in response to cardiac injury. nih.gov
Furthermore, ivabradine has been found to influence pathways related to autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components. In rats subjected to myocardial infarction, ivabradine treatment led to an increased expression of autophagy-related proteins such as Beclin-1, LC3, ATG5, and ATG7, while decreasing the levels of p62, a protein that accumulates when autophagy is inhibited. nih.gov These findings suggest that ivabradine may promote cellular homeostasis and survival in the face of ischemic stress by enhancing autophagic flux.
The elucidation of these novel molecular targets and signaling pathways is a burgeoning area of ivabradine research. A deeper understanding of these mechanisms could not only provide a more comprehensive explanation for its known cardioprotective effects but also pave the way for its repositioning in other pathological conditions characterized by dysregulated signaling.
Potential Applications in Non-Cardiac Pathophysiological States (e.g., Neuropathic Pain)
A significant and promising area of emerging research is the exploration of ivabradine's therapeutic potential in non-cardiac conditions, most notably neuropathic pain. nih.govresearchmap.jpresearchgate.netphysoc.orgnih.gov This line of inquiry stems from the expression of HCN channels, the primary target of ivabradine, in the central and peripheral nervous systems. nih.govnih.gov Specifically, the HCN1 and HCN2 isoforms are known to play a crucial role in regulating neuronal excitability and are implicated in the pathogenesis of neuropathic pain. nih.govphysoc.org
Preclinical studies have provided compelling evidence for the analgesic effects of ivabradine in various models of neuropathic pain. In models of nerve injury and chemotherapy-induced neuropathic pain, ivabradine has demonstrated rapid and effective analgesia, comparable to that of gabapentin. nih.gov Furthermore, patch-clamp electrophysiology studies have confirmed that ivabradine acts as a use-dependent blocker of native HCN channels in sensory neurons, suppressing the repetitive action potential firing induced by inflammatory mediators. nih.gov
Recent research has also investigated the effects of ivabradine on central neuropathic pain, such as that arising from spinal cord injury (SCI). In a rat model of SCI, ivabradine was found to induce analgesia for both spontaneous pain-related behaviors and mechanical allodynia. researchmap.jp Immunohistochemical analyses revealed that ivabradine suppressed the phosphorylation of extracellular signal-regulated kinases (ERK) in the superficial spinal dorsal horn, a key signaling molecule involved in pain processing. researchmap.jp Moreover, in vitro patch-clamp analysis of substantia gelatinosa neurons showed that ivabradine decreased the frequency of miniature excitatory postsynaptic currents, suggesting that its analgesic effect is mediated, at least in part, by inhibiting excitatory synaptic transmission in the spinal dorsal horn. researchmap.jp
An open-label clinical study has explored the potential of ivabradine in patients with chronic peripheral neuropathic pain. researchgate.netnih.gov While the study did not show a significant treatment effect on the primary endpoint at the doses administered, an exploratory analysis revealed a significant correlation between the ivabradine dose and a reduction in pain scores. researchgate.netnih.gov Notably, patients with painful diabetic neuropathy appeared to respond particularly well. researchgate.netnih.gov The drug was also well-tolerated, with no significant adverse effects reported. researchgate.netnih.gov
These findings collectively suggest that blocking HCN-dependent repetitive firing in peripheral nociceptive neurons is a viable strategy for inhibiting both inflammatory and neuropathic pain. nih.gov The potential of ivabradine as a peripherally restricted analgesic, devoid of central nervous system side effects, warrants further investigation in larger clinical trials, particularly in specific patient populations such as those with diabetic neuropathy. researchgate.netphysoc.orgnih.gov
Development of Isoform-Selective HCN Modulators
The growing understanding of the diverse physiological roles of HCN channel isoforms has underscored the need for the development of isoform-selective modulators. nih.govnih.goveurekaselect.com While ivabradine is a potent HCN channel blocker, it is not isoform-selective, inhibiting all four HCN isoforms with similar potency. nih.govfrontiersin.org This lack of selectivity is thought to be responsible for some of its side effects, such as phosphenes (visual disturbances), which are likely caused by the blockade of HCN1 channels in the retina. mdpi.com
The development of isoform-selective HCN modulators represents a significant future direction in this field of research. An isoform-selective HCN4 blocker, for instance, could theoretically achieve the desired heart rate reduction with a lower risk of visual side effects. mdpi.com Conversely, a selective HCN2 blocker could be a promising therapeutic agent for chronic pain conditions, including neuropathic and inflammatory pain, given the prominent role of this isoform in nociceptive sensory neurons. mdpi.com
The quest for isoform-selective compounds presents a considerable challenge due to the structural similarities among the HCN channel isoforms. However, continued research into the subtle structural differences in the binding sites of these channels may unveil opportunities for the rational design of new, more selective modulators. nih.govnih.gov Success in this endeavor could lead to the development of novel therapeutics with improved efficacy and safety profiles for a range of cardiovascular and neurological disorders.
Advanced Preclinical Models for Disease Mimicry and Mechanism Elucidation
The use of advanced preclinical models has been instrumental in elucidating the mechanisms of action and therapeutic potential of ivabradine. nih.govoup.comahajournals.org These models aim to mimic human disease states more accurately and provide a platform for detailed mechanistic studies.
In the context of cardiovascular research, a variety of animal models have been employed to study the effects of ivabradine. These include rat and rabbit models of permanent coronary artery ligation to simulate acute myocardial infarction. ahajournals.org More sophisticated models, such as mouse models of reperfused myocardial infarction, have allowed for the investigation of ivabradine's effects on the mechanical properties of the heart using advanced techniques like ultrasound speckle-tracking for strain analysis. ahajournals.org These studies have provided insights into how ivabradine may protect against left ventricular remodeling by attenuating infarct expansion and preserving contractile function in the remote, non-infarcted myocardium. ahajournals.org
Beyond rodent models, larger animal models, such as anesthetized Yorkshire pigs, have been used to study the electrophysiological effects of ivabradine in the context of atrial fibrillation. researchgate.net These models allow for more detailed electrophysiological measurements, such as the effects on PR and atrial-His (A-H) intervals, providing a more translational understanding of the drug's actions. researchgate.net
The development and application of these advanced preclinical models will continue to be crucial for several reasons:
Disease Mimicry: To create more faithful representations of human diseases, allowing for a more accurate prediction of clinical efficacy.
Mechanism Elucidation: To dissect the complex molecular and cellular mechanisms underlying the therapeutic effects of ivabradine.
Target Validation: To test the therapeutic potential of novel, isoform-selective HCN modulators in relevant disease models.
Future advancements in preclinical modeling, such as the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and organ-on-a-chip technologies, may offer even more sophisticated platforms for ivabradine research, enabling high-throughput screening and personalized medicine approaches.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Ivabradine Research
The integration of "omics" technologies, including genomics, proteomics, and metabolomics, is set to revolutionize our understanding of ivabradine's pharmacology and its clinical applications. nih.govscispace.commedrxiv.org These high-throughput approaches allow for a comprehensive and unbiased analysis of the molecular changes induced by drug treatment and disease, paving the way for precision medicine. nih.gov
Genomics and Pharmacogenomics: Genetic variations can influence an individual's response to drug therapy. Population genetic association studies can be viewed as "natural randomized trials" that can help identify genetic variants in drug target genes that predict the pharmacological effects of a drug. biorxiv.org In the context of ivabradine, genomic studies could help identify patients who are most likely to benefit from treatment or those who are at an increased risk of adverse effects. For example, a study protocol for post-acute COVID-19 infection includes genomic analysis to identify risk factors for autonomic dysfunction and to assess the effectiveness of ivabradine in this patient population. medrxiv.org
Proteomics: This involves the large-scale study of proteins, their structures, and their functions. Proteomic analysis can reveal changes in protein expression and post-translational modifications in response to ivabradine treatment. For instance, a study in patients with stable coronary artery disease found that ivabradine treatment was associated with a significant decrease in high-sensitivity C-reactive protein (hsCRP), a marker of inflammation, and an increase in the activity of glutathione (B108866) peroxidase, an important antioxidant enzyme. omicsonline.org These findings suggest that ivabradine may have pleiotropic effects beyond heart rate reduction, including anti-inflammatory and antioxidant properties. omicsonline.org
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic profiling can identify changes in metabolic pathways affected by ivabradine. In the context of heart failure, where metabolic dysregulation is a key feature, metabolomics could provide insights into how ivabradine improves cardiac energetics and function. nih.gov
The integration of these omics technologies holds immense potential for:
Biomarker Discovery: Identifying novel biomarkers for predicting treatment response and monitoring disease progression.
Mechanism of Action: Unraveling the complex molecular networks through which ivabradine exerts its effects.
Personalized Medicine: Tailoring ivabradine therapy to individual patients based on their unique molecular profile. nih.govscispace.com
Future research will likely involve the combined analysis of multiple omics datasets (multi-omics) to generate a more holistic and systems-level understanding of ivabradine's pharmacology. medrxiv.org
Q & A
Q. What experimental protocols are recommended for assessing the stability of ivabradine oxalate under long-term storage conditions?
Stability testing should include accelerated (40°C/75% RH for 6 months) and intermediate/long-term (25°C/60% RH for 18–36 months) conditions, with impurity profiling via high-performance liquid chromatography (HPLC). Accelerated studies may reveal oxidative degradation trends, necessitating antioxidant additives (e.g., BHT) and storage in well-closed containers at ≤25°C .
Q. How can polymorphic forms of this compound be characterized during drug substance development?
Polymorph screening requires X-ray diffraction (XRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) to identify crystalline vs. amorphous forms. The crystalline form is preferred for manufacturing due to better stability, with impurity thresholds set for the R-isomer (controlled via chiral chromatography) .
Q. What methodological considerations are critical for designing bioequivalence studies comparing this compound to hydrochloride formulations?
Use comparative dissolution studies (e.g., 15-minute dissolution profiles) and pharmacokinetic parameters (AUC, Cmax) in crossover trials. Ensure formulation equivalence by accounting for salt-specific degradation pathways (e.g., oxalate’s oxidative susceptibility) and excipient compatibility (e.g., BHT inclusion) .
Q. How can researchers mitigate bias in preclinical studies evaluating ivabradine’s cardiovascular effects?
Employ telemetric devices for continuous hemodynamic monitoring in animal models (e.g., rats exposed to stressors) and blind treatment allocation. Validate neuroendocrine markers (plasma epinephrine, corticosterone) using immunoassays with standardized calibration curves .
Q. What statistical methods are appropriate for analyzing heart rate (HR) reduction efficacy in ivabradine trials?
Use mixed-effects models to account for repeated HR measurements (baseline to 3 months) and non-inferiority testing for primary endpoints. Stratify by subgroups (e.g., angina severity) and adjust for covariates like baseline HR and β-blocker use .
Advanced Research Questions
Q. How can Markov models be optimized for cost-utility analyses of ivabradine in chronic heart failure (CHF)?
Structure the model with 3-month cycles, 20-year time horizons, and health states based on CHF progression (e.g., stable, hospitalized, post-MI). Input utilities from EQ-5D or KCCQ data and validate with probabilistic sensitivity analyses (e.g., Monte Carlo simulations) to assess ICER robustness against WTP thresholds .
Q. What methodologies address confounding in real-world studies of ivabradine’s effectiveness (e.g., POSITIVE trial)?
Apply propensity score matching to balance cohorts (ivabradine vs. standard therapy) for age, comorbidities, and baseline HR. Use Cox regression with time-dependent covariates to adjust for treatment adherence and competing risks (e.g., mortality) .
Q. How can meta-analyses quantify ivabradine-associated atrial fibrillation (AF) risk while addressing publication bias?
Pool data from RCTs and regulatory sources (e.g., EMA reports) using random-effects models. Assess heterogeneity via I<sup>2</sup> statistics and perform trim-and-fill analysis to correct for unpublished negative findings. Report absolute risk differences (e.g., NNH = 208/year) .
Q. What mechanistic studies elucidate the neuroendocrine effects of ivabradine in stress models?
Combine telemetric HR monitoring with microdialysis for real-time catecholamine measurement in stress-exposed rodents. Use knockout models (e.g., HCN4-deficient mice) to isolate If-channel inhibition from sympathetic activation pathways .
Q. How do HR reduction and HQoL improvements correlate in ivabradine trials?
Apply multivariable regression to link ΔHR (baseline to follow-up) with KCCQ scores (e.g., CSS and OSS domains). Stratify by baseline angina severity and adjust for β-blocker dose changes. Use mediation analysis to quantify HR’s contribution to HQoL outcomes .
Notes
- Methodological rigor : Prioritize peer-reviewed clinical trials (e.g., SHIFT, BEAUTIFUL) over observational data unless analyzing real-world effectiveness .
- Analytical validation : Use USP/Ph. Eur. guidelines for impurity quantification and polymorph characterization .
- Ethical compliance : Align preclinical protocols with ARRIVE guidelines for translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
